

# "Literature review of N-Boc-N-isopropylamino-acetic acid"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N-Boc-N-isopropylamino-acetic acid*

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## Literature Review: N-Boc-N-isopropylamino-acetic acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-Boc-N-isopropylamino-acetic acid**, a non-standard amino acid derivative, holds potential as a valuable building block in medicinal chemistry and peptide science. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the secondary amine, which is further substituted with an isopropyl group, imparts unique steric and electronic properties that can influence the conformation and biological activity of peptides and small molecules incorporating this moiety. This technical guide provides a comprehensive review of the available literature on **N-Boc-N-isopropylamino-acetic acid**, focusing on its chemical properties. Due to a notable absence of detailed synthetic and application-based studies in publicly accessible scientific literature, this review primarily consolidates the fundamental physicochemical data available from commercial suppliers.

### Chemical Properties and Data

**N-Boc-N-isopropylamino-acetic acid** is a white to off-white solid at room temperature. Its key chemical identifiers and properties are summarized in the table below. This information is

critical for its use in chemical synthesis, enabling accurate molar calculations and ensuring compatibility with various reaction conditions.

Property	Value	Reference
CAS Number	154509-63-4	[1]
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>4</sub>	[1]
Molecular Weight	217.26 g/mol	[1]
Appearance	Solid	
Purity	≥97.0% (HPLC)	[1]

## Synthesis and Experimental Protocols

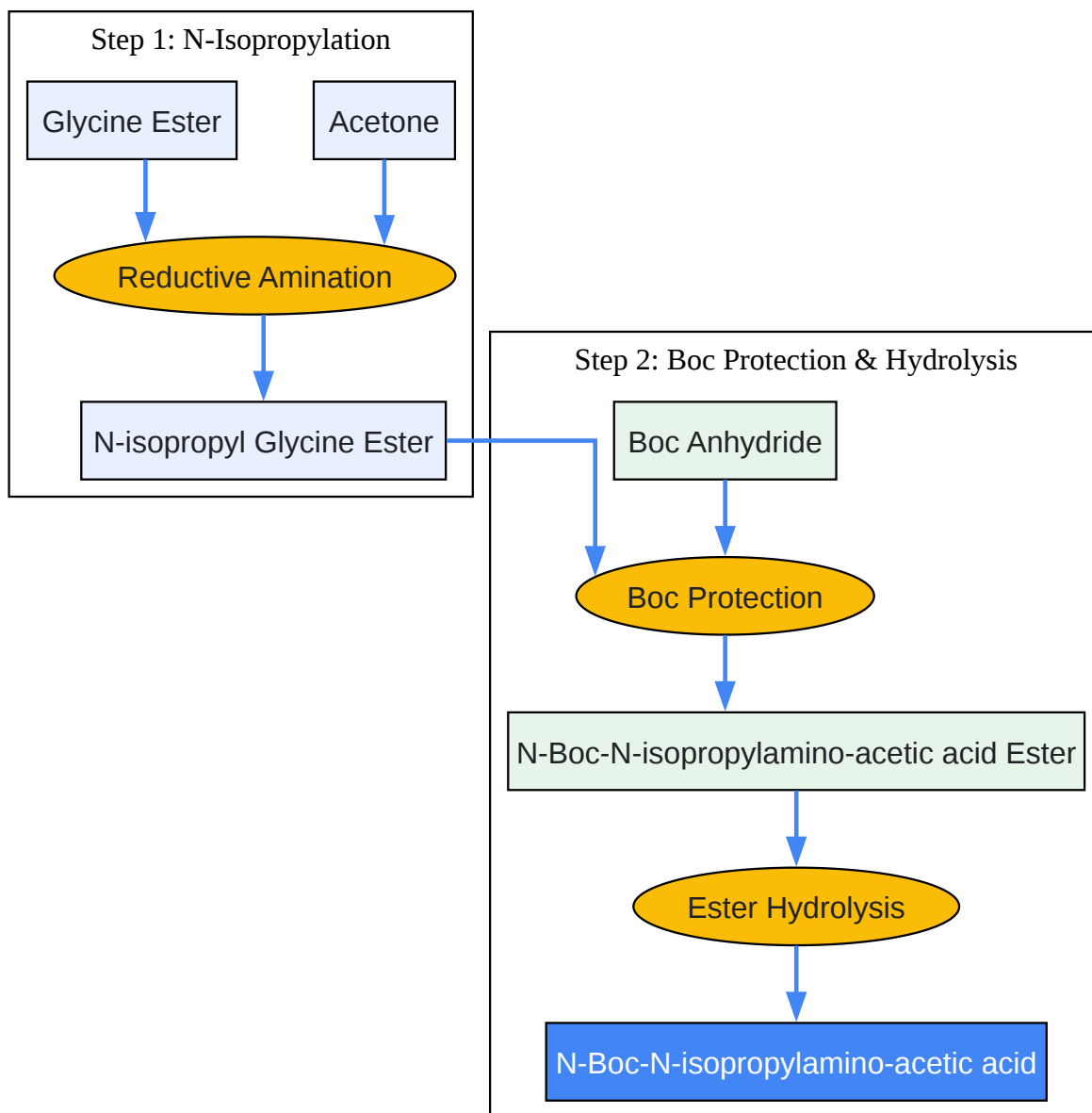
A thorough review of prominent scientific databases and patent literature did not yield specific, detailed experimental protocols for the synthesis of **N-Boc-N-isopropylamino-acetic acid**. While general methods for the N-alkylation of amino acids and subsequent Boc-protection are well-established, a definitive, optimized procedure for this particular derivative is not publicly documented.

### General Synthetic Strategy (Hypothetical):

A plausible synthetic route could involve a two-step process:

- N-isopropylation of a glycine derivative: This could be achieved through reductive amination of a protected glycine ester with acetone, followed by reduction of the resulting imine. Alternatively, direct alkylation of a glycine ester with an isopropyl halide could be employed, though this may lead to over-alkylation.
- Boc-protection: The resulting secondary amine, N-isopropyl glycine ester, would then be protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under standard basic conditions. Subsequent hydrolysis of the ester would yield the final product.

The workflow for this hypothetical synthesis is depicted below.



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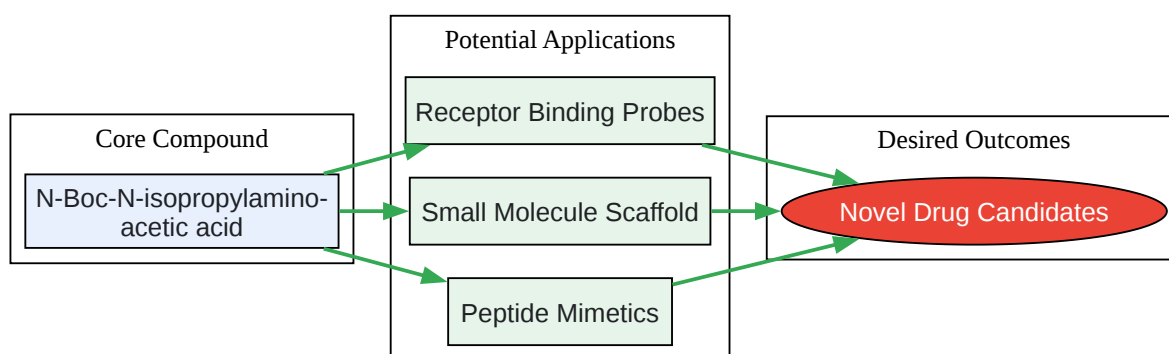
Caption: Hypothetical synthetic workflow for **N-Boc-N-isopropylamino-acetic acid**.

## Applications in Drug Development and Research

The application of **N-Boc-N-isopropylamino-acetic acid** in drug development and signaling pathway research is not explicitly detailed in the reviewed literature. However, based on the structure of the molecule, several potential applications can be inferred:

- **Peptide Mimetics:** The N-substituted nature of this amino acid can be used to introduce conformational constraints in peptides, potentially leading to increased stability against enzymatic degradation and enhanced receptor binding affinity. The isopropyl group provides a moderate level of steric hindrance that can influence the local peptide backbone conformation.
- **Scaffold for Small Molecule Synthesis:** As a bifunctional molecule (a carboxylic acid and a protected amine), it can serve as a versatile scaffold for the synthesis of more complex molecules. The protected amine allows for selective functionalization of the carboxylic acid moiety, followed by deprotection and further modification at the nitrogen atom.
- **Probing Receptor Binding Pockets:** The unique steric and electronic features of the N-isopropyl group can be utilized to probe the topology and chemical environment of receptor binding pockets. By systematically incorporating this amino acid into a peptide or small molecule ligand, researchers can gain insights into structure-activity relationships.

The logical relationship for its potential use as a building block in drug discovery is illustrated in the following diagram.



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Caption: Logical flow of potential applications for **N-Boc-N-isopropylamino-acetic acid** in drug discovery.

## Conclusion and Future Directions

**N-Boc-N-isopropylamino-acetic acid** represents a potentially useful, yet underexplored, tool for chemical biologists and medicinal chemists. While its fundamental chemical properties are known, a significant gap exists in the scientific literature regarding its synthesis and practical applications. The development and publication of a robust and scalable synthetic protocol would be the first critical step to enable broader investigation. Subsequent studies should focus on its incorporation into peptides and small molecules to evaluate its impact on their physicochemical properties, conformational behavior, and biological activity. Such research would be invaluable in unlocking the full potential of this unique amino acid derivative in the design of novel therapeutics.

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## References

- 1. N-boc peg acid | Sigma-Aldrich [sigmaaldrich.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)